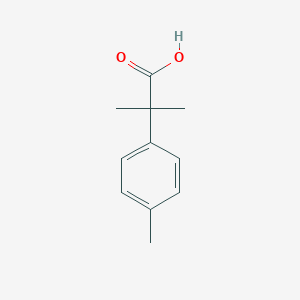

2-Methyl-2-(4-methylphenyl)propanoic acid

Overview

Description

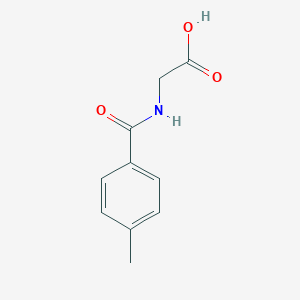

2-Methyl-2-(4-methylphenyl)propanoic acid is a chemical compound with the molecular formula C11H14O2 . It is an intermediate of Alectinib, a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor .

Synthesis Analysis

This compound can be synthesized from the reaction of pinonic acid with bromine in water . It is also an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(4-methylphenyl)propanoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2-(4-methylphenyl)propanoic acid include a melting point of 80-81 °C and a boiling point of 120-125 °C . The density is approximately 1.067±0.06 g/cm3 .Scientific Research Applications

Pharmaceutical Industry

“2-Methyl-2-(4-methylphenyl)propanoic acid” is an impurity of Ibuprofen . Ibuprofen is a commonly used nonsteroidal anti-inflammatory drug (NSAID) that is used for relieving pain, reducing inflammation, and lowering fever. Therefore, this compound is crucial in the pharmaceutical industry for the production and quality control of Ibuprofen .

Enzymatic Esterification

This compound has been used in enzymatic esterification studies . Specifically, it has been used in the resolution of its enantiomers by enzymatic esterification in organic solvent . This process is important in the production of enantiomerically pure compounds, which are often required in pharmaceutical applications .

Analytical Applications

“2-Methyl-2-(4-methylphenyl)propanoic acid” is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses . It can be used as a standard in these tests to ensure the accuracy and reliability of the results .

Organic Synthesis

This compound is a versatile chemical compound used in various scientific research. Its unique structure allows for diverse applications, making it an essential component for studies in organic synthesis.

Material Sciences

In material sciences, “2-Methyl-2-(4-methylphenyl)propanoic acid” can be used in the synthesis of new materials. Its unique structure can contribute to the properties of the synthesized materials.

Antibiotic Production

“2-Methyl-2-(4-methylphenyl)propanoic acid” is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . This suggests its potential role in the production or synthesis of antibiotics .

Safety and Hazards

Mechanism of Action

Target of Action

2-Methyl-2-(4-methylphenyl)propanoic acid, also referred to as α,4-Dimethylphenylacetic acid, is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus

Mode of Action

It’s known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s involvement in reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation processes .

Pharmacokinetics

Its solubility in chloroform and methanol suggests it may have some degree of bioavailability.

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-2-(4-methylphenyl)propanoic acid. For instance, its reactivity with bromine in water suggests that the presence of certain substances in the environment can facilitate its participation in chemical reactions .

properties

IUPAC Name |

2-methyl-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDBWXXRCCHGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494717 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-methylphenyl)propanoic acid | |

CAS RN |

20430-18-6 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)